(E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene
Overview
Description
(E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethoxy group. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene typically involves the use of fluorinated starting materials. One common method is the reaction of a suitable alkene with a fluorinating agent under controlled conditions. The reaction conditions often require low temperatures and the presence of a catalyst to ensure the selective addition of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene exerts its effects is largely dependent on its interactions with other molecules. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. These interactions can affect pathways involved in chemical synthesis, biological processes, and material properties.
Comparison with Similar Compounds
Similar Compounds
(E)-4,4,5,5,5-pentafluoropent-2-ene: Similar structure but lacks the trifluoromethoxy group.
(E)-4,5,5,5-tetrafluoro-4-methoxypent-2-ene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
(E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene is unique due to the presence of both multiple fluorine atoms and a trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in similar compounds.
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c1-2-3-4(7,5(8,9)10)14-6(11,12)13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBROQGCPQVGHHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(F)(F)F)(OC(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230028 | |
Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-19-4 | |
Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261760-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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